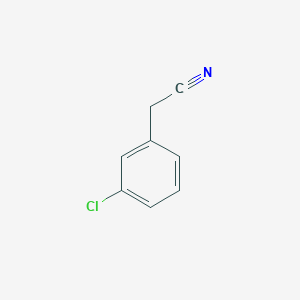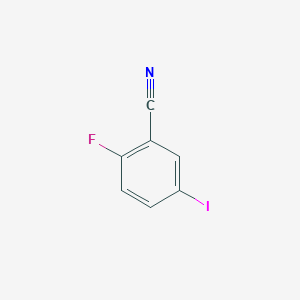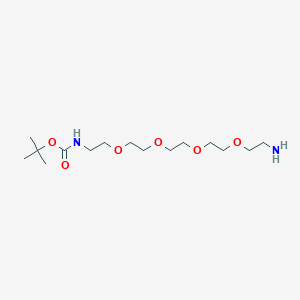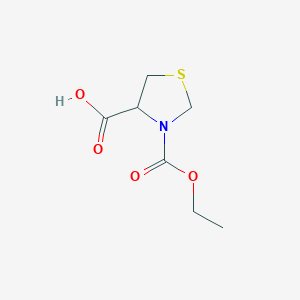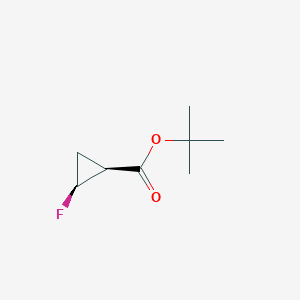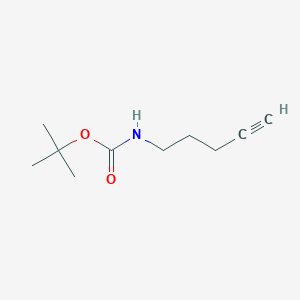
N-Boc-4-pentyne-1-amine
Overview
Description
N-Boc-4-pentyne-1-amine, also known as 4-Pentynylcarbamic acid tert-butyl ester, is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . It is a versatile compound used in various chemical reactions, particularly in the field of click chemistry due to its alkyne functional group .
Mechanism of Action
Target of Action
N-Boc-4-pentyne-1-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC it is a part of .
Mode of Action
This compound interacts with its targets through a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This is a type of click chemistry reaction, where the alkyne group in this compound reacts with azide groups in other molecules . This reaction forms a stable triazole ring, which links the PROTAC to its target protein .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific PROTAC it is part of and the protein that PROTAC is targeting . By causing the degradation of specific proteins, this compound can influence a variety of cellular processes .
Pharmacokinetics
It’s worth noting that the compound is soluble in dmso , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound are primarily related to the degradation of target proteins . By causing these proteins to be tagged for degradation, this compound can alter cellular processes and potentially lead to the death of cells if the degraded protein is essential for cell survival .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the CuAAC reaction to occur . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to store the compound at -20°C for up to 3 years, and in solvent at -80°C for 6 months or -20°C for 1 month .
Biochemical Analysis
Biochemical Properties
N-Boc-4-pentyne-1-amine plays a significant role in biochemical reactions due to its ability to undergo CuAAc with Azide groups . This property allows it to interact with various enzymes, proteins, and other biomolecules that contain Azide groups, forming a stable triazole ring. The nature of these interactions is covalent, resulting in a strong and specific bond.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of a triazole ring via CuAAc with Azide-containing biomolecules . This can result in the modification of biomolecules, potentially influencing their activity. For instance, it could lead to the inhibition or activation of enzymes, or changes in gene expression, depending on the specific biomolecule involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-4-pentyne-1-amine can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as a white to off-white solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Boc-4-pentyne-1-amine undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Bases: Such as triethylamine, used in the synthesis and substitution reactions.
Major Products
Triazoles: Formed through CuAAC reactions with azides.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-Boc-4-pentyne-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the synthesis of bioconjugates and probes for biological studies.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
N-Boc-propargylamine: Similar in structure but with a shorter alkyne chain.
4-Pentyn-1-amine: Lacks the Boc protection group.
Propargylamine: A simpler alkyne amine without the Boc protection.
Uniqueness
N-Boc-4-pentyne-1-amine is unique due to its combination of an alkyne group and a Boc-protected amine. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-pent-4-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPJJKZSKWNWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628837 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151978-50-6 | |
| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


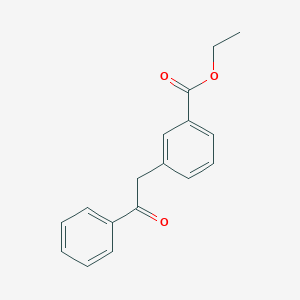
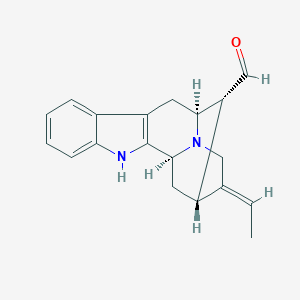
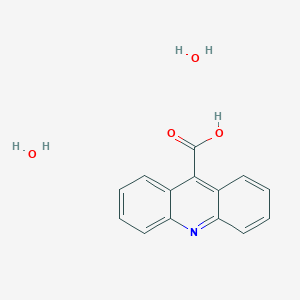
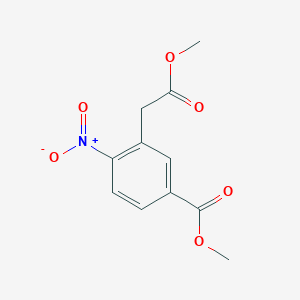
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)

